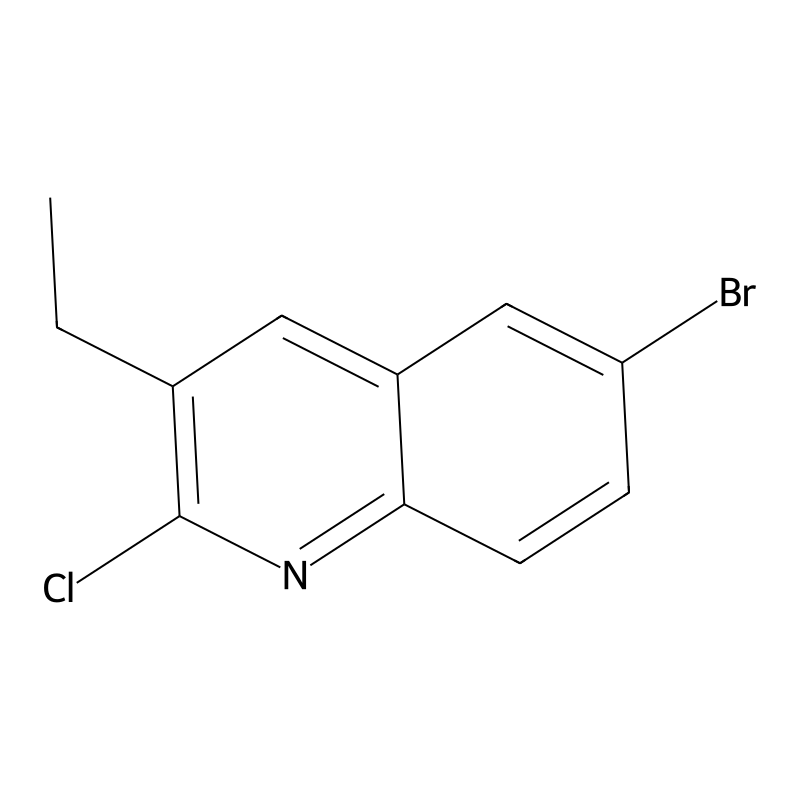

6-Bromo-2-chloro-3-ethylquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Bromo-2-chloro-3-ethylquinoline is a heterocyclic aromatic compound with the molecular formula C11H9BrClN and a molecular weight of 270.55 g/mol. This compound features a quinoline core, which is characterized by a fused benzene and pyridine ring structure, and is substituted at the 6-position with a bromine atom and at the 2-position with a chlorine atom. The presence of an ethyl group at the 3-position further diversifies its chemical properties and potential applications in various fields, including medicinal chemistry and materials science .

- Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles under suitable conditions.

- Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific reagents and conditions are required.

- Coupling Reactions: It can engage in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst, facilitating the formation of biaryl compounds .

The synthesis of 6-Bromo-2-chloro-3-ethylquinoline can be achieved through several methods:

- Knorr Synthesis: This method involves the condensation of an appropriate aniline derivative with a β-keto ester, followed by cyclization to form the quinoline structure. The presence of bromine and chlorine substituents can be introduced at specific stages using reagents like phosphorus oxychloride.

- Bromination and Chlorination: Starting from a suitable quinoline precursor, bromination can be performed using bromine or N-bromosuccinimide (NBS), while chlorination can be achieved using phosphorus oxychloride or thionyl chloride.

- Reflux Techniques: The reaction mixture is often refluxed to facilitate the reaction between intermediates, followed by purification steps such as recrystallization or chromatography to isolate the final product .

6-Bromo-2-chloro-3-ethylquinoline has several potential applications:

- Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.

- Materials Science: The compound is explored for its use in organic semiconductors and light-emitting diodes (LEDs).

- Chemical Biology: It functions as a molecular probe for studying biological interactions at the cellular level.

- Industrial

Interaction studies involving 6-Bromo-2-chloro-3-ethylquinoline focus on its biochemical interactions within biological systems. Preliminary studies suggest that derivatives of this compound may interact with specific enzymes or receptors, influencing pathways related to inflammation or cancer progression. These interactions are critical for understanding its potential therapeutic roles and guiding future research into its biological efficacy .

Several compounds share structural similarities with 6-Bromo-2-chloro-3-ethylquinoline. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Bromo-2-chloro-4-methylquinoline | C10H7BrClN | Methyl group instead of ethyl; potential for different biological activity. |

| 6-Bromoquinoline | C9H7BrN | Lacks chlorine; simpler structure may affect reactivity. |

| 2-Chloroquinoline | C9H6ClN | No bromine; serves as a baseline for comparison in reactivity studies. |

The uniqueness of 6-Bromo-2-chloro-3-ethylquinoline lies in its combination of halogen substituents and an ethyl group, which may enhance its solubility and reactivity compared to its analogs, making it a valuable candidate for further research in medicinal chemistry and materials science .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant